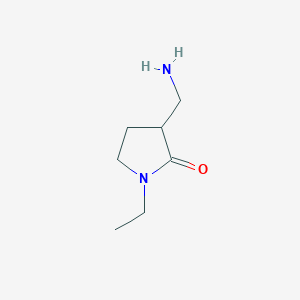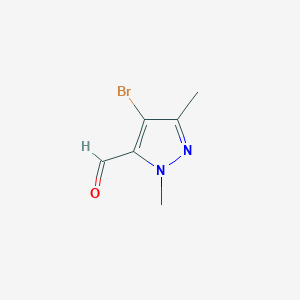
3-(アミノメチル)-3-フルオロアゼパン-1-カルボン酸tert-ブチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate: is a synthetic organic compound that belongs to the class of azepanes Azepanes are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a fluorine atom attached to the azepane ring
科学的研究の応用
Chemistry: tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the effects of fluorine substitution on the biological activity of azepane derivatives. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel drugs. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a haloalkylamine.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Aminomethylation: The aminomethyl group can be introduced through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Esterification: The tert-butyl ester group can be introduced by reacting the carboxylic acid derivative with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: The compound can be reduced to form secondary or primary amines, depending on the reducing agent and conditions used.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted azepane derivatives.
作用機序
The mechanism of action of tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The fluorine atom can influence the binding affinity and selectivity of the compound for its target, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions.
類似化合物との比較
tert-Butyl 3-(aminomethyl)-3-chloroazepane-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
tert-Butyl 3-(aminomethyl)-3-bromoazepane-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.
tert-Butyl 3-(aminomethyl)-3-iodoazepane-1-carboxylate: Similar structure but with an iodine atom instead of fluorine.
Comparison:
Fluorine vs. Halogens: The presence of the fluorine atom in tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate imparts unique properties such as increased metabolic stability and lipophilicity compared to its chloro, bromo, and iodo counterparts.
Reactivity: Fluorine is less reactive than chlorine, bromine, and iodine, making the fluorinated compound more stable under various conditions.
Biological Activity: The fluorine atom can enhance the biological activity of the compound by improving its binding affinity and selectivity for molecular targets.
特性
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-7-5-4-6-12(13,8-14)9-15/h4-9,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCDJBJDFDHWKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)(CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
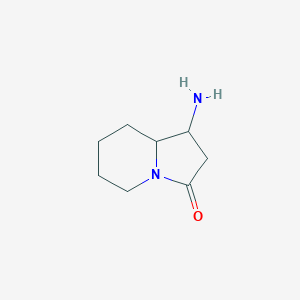
![7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1380732.png)


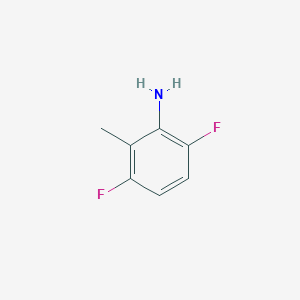
![8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1380740.png)
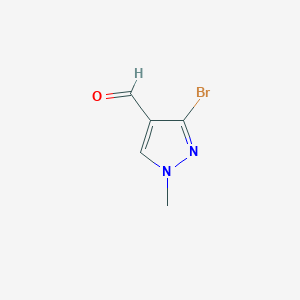
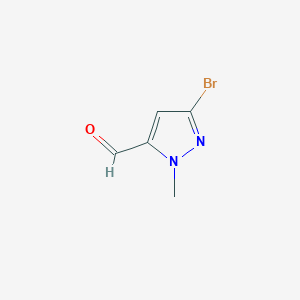
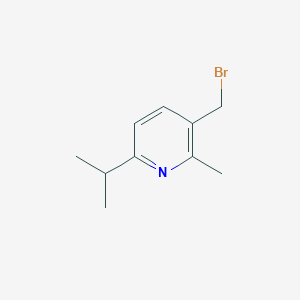
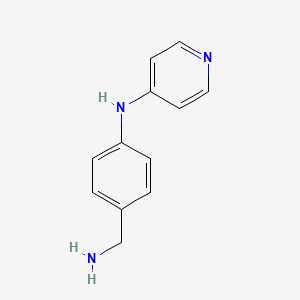
![1-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1380747.png)
